molecular formula C41H32N4O6 B11101100 4,4'-[propane-2,2-diylbis(benzene-4,1-diyloxy)]bis{N-[(Z)-(4-nitrophenyl)methylidene]aniline}

4,4'-[propane-2,2-diylbis(benzene-4,1-diyloxy)]bis{N-[(Z)-(4-nitrophenyl)methylidene]aniline}

Cat. No.: B11101100
M. Wt: 676.7 g/mol
InChI Key: JEOZCZFLAJEZEI-UHFFFAOYSA-N
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Description

N-[4-(4-{1-METHYL-1-[4-(4-{[(Z)-1-(4-NITROPHENYL)METHYLIDENE]AMINO}PHENOXY)PHENYL]ETHYL}PHENOXY)PHENYL]-N-[(Z)-1-(4-NITROPHENYL)METHYLIDENE]AMINE is a complex organic compound characterized by its multiple aromatic rings and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-{1-METHYL-1-[4-(4-{[(Z)-1-(4-NITROPHENYL)METHYLIDENE]AMINO}PHENOXY)PHENYL]ETHYL}PHENOXY)PHENYL]-N-[(Z)-1-(4-NITROPHENYL)METHYLIDENE]AMINE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds through nitration, reduction, and condensation reactions. Each step requires specific reagents and conditions, such as the use of strong acids for nitration and reducing agents for reduction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-{1-METHYL-1-[4-(4-{[(Z)-1-(4-NITROPHENYL)METHYLIDENE]AMINO}PHENOXY)PHENYL]ETHYL}PHENOXY)PHENYL]-N-[(Z)-1-(4-NITROPHENYL)METHYLIDENE]AMINE can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form different functional groups.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

Common Reagents and Conditions

Common reagents for these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as hydrogen gas in the presence of a catalyst. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while oxidation could lead to the formation of nitroso or other oxidized derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(4-{1-METHYL-1-[4-(4-{[(Z)-1-(4-NITROPHENYL)METHYLIDENE]AMINO}PHENOXY)PHENYL]ETHYL}PHENOXY)PHENYL]-N-[(Z)-1-(4-NITROPHENYL)METHYLIDENE]AMINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups and aromatic rings play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(4-{1-METHYL-1-[4-(4-{[(Z)-1-(4-NITROPHENYL)METHYLIDENE]AMINO}PHENOXY)PHENYL]ETHYL}PHENOXY)PHENYL]-N-[(Z)-1-(4-NITROPHENYL)METHYLIDENE]AMINE: shares structural similarities with other nitroaromatic compounds and Schiff bases.

    N-[4-(4-{1-METHYL-1-[4-(4-{[(Z)-1-(4-NITROPHENYL)METHYLIDENE]AMINO}PHENOXY)PHENYL]ETHYL}PHENOXY)PHENYL]-N-[(Z)-1-(4-NITROPHENYL)METHYLIDENE]AMINE: is unique due to its specific arrangement of functional groups and the presence of multiple nitro groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C41H32N4O6

Molecular Weight

676.7 g/mol

IUPAC Name

1-(4-nitrophenyl)-N-[4-[4-[2-[4-[4-[(4-nitrophenyl)methylideneamino]phenoxy]phenyl]propan-2-yl]phenoxy]phenyl]methanimine

InChI

InChI=1S/C41H32N4O6/c1-41(2,31-7-19-37(20-8-31)50-39-23-11-33(12-24-39)42-27-29-3-15-35(16-4-29)44(46)47)32-9-21-38(22-10-32)51-40-25-13-34(14-26-40)43-28-30-5-17-36(18-6-30)45(48)49/h3-28H,1-2H3

InChI Key

JEOZCZFLAJEZEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)N=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC5=CC=C(C=C5)N=CC6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

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